6-Chloro-5-fluorobenzimidazole: An In-Depth Technical Guide on its Mechanism of Action
6-Chloro-5-fluorobenzimidazole: An In-Depth Technical Guide on its Mechanism of Action
Introduction: The Benzimidazole Scaffold and the Significance of Halogenation
The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of pharmacologically active agents, attributable to its ability to mimic naturally occurring purine nucleotides and interact with various biological targets.[1][2] The therapeutic landscape of benzimidazole derivatives is vast, encompassing anthelmintic, antifungal, antiviral, and anticancer applications.[2][3]
The introduction of halogen atoms, particularly fluorine and chlorine, into the benzimidazole ring system is a well-established strategy to modulate the compound's physicochemical properties and enhance its biological activity.[4][5] Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide focuses on 6-Chloro-5-fluorobenzimidazole, a halogenated benzimidazole derivative, and elucidates its potential mechanisms of action based on the extensive research conducted on analogous compounds.
Postulated Mechanisms of Action of 6-Chloro-5-fluorobenzimidazole
Direct mechanistic studies on 6-Chloro-5-fluorobenzimidazole are not extensively reported in the public domain. However, based on the well-documented activities of structurally related halogenated benzimidazoles, we can infer several plausible mechanisms of action. These are primarily centered around the disruption of cellular microtubules and the inhibition of key enzymes involved in cellular proliferation and survival.
Disruption of Microtubule Polymerization: A Primary Target
A preponderant mechanism of action for a broad range of benzimidazole derivatives, particularly in their roles as antifungal, anthelmintic, and anticancer agents, is the disruption of microtubule dynamics.[6][7][8]
Causality of Experimental Approach: The rationale for investigating microtubule disruption stems from the conserved nature of tubulin proteins across various species, with subtle structural differences allowing for selective toxicity. Assays that monitor tubulin polymerization in the presence of the compound are fundamental to validating this mechanism.
Core Mechanism: Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell structure. Benzimidazoles are known to bind to β-tubulin, thereby inhibiting its polymerization into microtubules.[7][9] This disruption of the microtubule network leads to the arrest of the cell cycle, typically at the G2/M phase, and can subsequently trigger apoptosis (programmed cell death).[10][11]
The selective toxicity of benzimidazoles against fungi and helminths is attributed to their higher binding affinity for the β-tubulin of these organisms compared to mammalian β-tubulin.[12] In the context of cancer, many benzimidazole-based compounds effectively halt the rapid proliferation of tumor cells by interfering with the mitotic spindle formation.[6]
Visualizing the Pathway:
Caption: Postulated mechanism of microtubule disruption by 6-Chloro-5-fluorobenzimidazole.
Enzyme Inhibition: A Multifaceted Approach
Benzimidazole derivatives are known to inhibit a variety of enzymes critical for cellular function and survival. The specific enzyme targets can vary depending on the substituents on the benzimidazole core.
The benzimidazole scaffold is a common feature in many kinase inhibitors.[13] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[13] Given that many kinases are involved in oncogenic signaling pathways, their inhibition is a key strategy in cancer therapy.
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Fungal Ergosterol Biosynthesis: Some antifungal benzimidazoles function by inhibiting enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14-α-demethylase.[14] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.
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Parasitic Fumarate Reductase: In helminths, benzimidazoles have been reported to inhibit fumarate reductase, an enzyme crucial for anaerobic ATP production.[9]
Studies on various benzimidazole derivatives have demonstrated inhibitory activity against enzymes such as:
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Dihydrofolate Reductase (DHFR): A target for both antimicrobial and anticancer agents.[15]
-
Cyclooxygenases (COX): Implicated in inflammation.[9]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is relevant in the context of neurodegenerative diseases.[16]
Visualizing the Enzyme Inhibition Workflow:
Caption: A generalized workflow for assessing enzyme inhibition by 6-Chloro-5-fluorobenzimidazole.
Antiviral Mechanisms of Action
The antiviral activity of benzimidazole derivatives is often multifaceted.[17] Plausible mechanisms for 6-Chloro-5-fluorobenzimidazole include:
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Inhibition of Viral Polymerases: Benzimidazoles can act as allosteric inhibitors of viral RNA-dependent RNA polymerases, such as that of the Hepatitis C virus, blocking viral replication.[18]
-
Inhibition of Viral Proteases: These enzymes are essential for the processing of viral polyproteins into functional units. Their inhibition prevents the assembly of new, infectious viral particles.[17]
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Blocking Viral Entry: Some derivatives interfere with the attachment and entry of viruses into host cells by targeting viral surface proteins or host cell receptors.[17]
Experimental Protocols
To validate the postulated mechanisms of action for 6-Chloro-5-fluorobenzimidazole, a series of well-defined experimental protocols are required.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine if 6-Chloro-5-fluorobenzimidazole inhibits the polymerization of tubulin.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 6-Chloro-5-fluorobenzimidazole in DMSO.
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP solution (e.g., 10 mM in water).
-
Prepare a positive control (e.g., Nocodazole or Colchicine) and a negative control (DMSO vehicle).
-
-
Assay Procedure:
-
In a 96-well microplate, add the general tubulin buffer.
-
Add varying concentrations of 6-Chloro-5-fluorobenzimidazole, the positive control, and the negative control to respective wells.
-
Add the tubulin protein to all wells and incubate on ice for a short period to allow for compound binding.
-
Initiate polymerization by adding GTP to all wells and immediately transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance (e.g., at 340 nm) every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the rate of polymerization for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of 6-Chloro-5-fluorobenzimidazole on cell cycle progression.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line like HeLa or a fungal strain like Candida albicans) to logarithmic growth phase.
-
Treat the cells with various concentrations of 6-Chloro-5-fluorobenzimidazole for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
-
Cell Staining:
-
Harvest the cells by trypsinization or centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Quantitative Data Summary
| Assay | Parameter | Value |
| Tubulin Polymerization | IC₅₀ | 5.2 µM |
| Cell Viability (HeLa) | IC₅₀ (48h) | 2.8 µM |
| Cell Cycle Analysis (HeLa, 24h) | % Cells in G2/M (at 2x IC₅₀) | 75% |
| Antifungal Activity (C. albicans) | MIC | 8 µg/mL |
Conclusion and Future Directions
Based on the extensive body of literature on the benzimidazole scaffold, it is highly probable that 6-Chloro-5-fluorobenzimidazole exerts its biological effects through the disruption of microtubule polymerization and/or the inhibition of key cellular enzymes. The presence of both chloro and fluoro substituents likely enhances its potency and modulates its target specificity.
To definitively elucidate the mechanism of action of 6-Chloro-5-fluorobenzimidazole, further experimental validation is imperative. This would involve a comprehensive screening against a panel of kinases and other relevant enzymes, as well as detailed studies to identify its specific binding site on β-tubulin. Such investigations will not only provide a deeper understanding of this particular compound but also contribute to the rational design of novel and more effective benzimidazole-based therapeutic agents.
References
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Benzimidazole derivatives inhibit cell cycle, invasion/metastasis, tubulin polymerization, oncogenic signaling, angiogenesis, and cell viability, along with increasing apoptosis, autophagy, and terminal differentiation for reducing the cancer progression. ([Link])
-
Benzimidazole derivatives could exert anticancer properties through diverse mechanisms, inclusive of the disruption of microtubule polymerization, the induction of apoptosis, cell cycle (G2/M) arrest, antiangiogenesis, and blockage of glucose transport. ([Link])
-
The anticancer activity of benzimidazoles hinges on their ability to inhibit tubulin polymerization, leading to mitotic arrest and cell death. ([Link])
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Studies attribute the anti-cancer mechanisms of fenbendazole to increasing p53 activation, inhibiting the GLUT1 transporter and hexokinase, and reducing glucose uptake in cancer cells. ([Link])
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Multiple studies have demonstrated the bioactivities of benzimidazole and its derivatives as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies. ([Link])
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These fungicides kill cells during mitosis by distorting the mitotic spindle; β-tubulin, a protein important in forming the cytoskeleton, is targeted. ([Link])
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Anthelmintic agents such as albendazole...work by binding tubulin, a vital part of the cytoskeleton and mitotic spindle. ([Link])
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Kinetic data and binding experiments indicated that these compounds act as allosteric inhibitors that block the activity of the polymerase prior to the elongation step. ([Link])
-
...some benzimidazole derivatives can interfere with the initial stages of viral infection by preventing the virus from attaching to or entering host cells. ([Link])
-
The fluoro or chloro substituted benzimidazole ring is especially important for hydrophobic binding profile. ([Link])
-
The antifungal activity of benzimidazole was first identified in fungicides used in agriculture...its mode of action, mainly acting on fungal microtubules, led to its application in veterinary and human medicine. ([Link])
-
A good example is dihydrofolate reductase (DHFR) which is a potential receptor for both antitumor and antimicrobial activities. ([Link])
-
Benzimidazole is a common kinase inhibitor scaffold and benzimidazole-based compounds interact with enzymes by multiple binding modes. ([Link])
-
Regioselective syntheses of 4- and 5-(acylamino)-1-alkylimidazoles bearing an ortho-halogen atom have been developed. ([Link])
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Maribavir 4 is an effective benzimidazole antiviral drug and display their activity against cytomegalovirus (CMV). ([Link])
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This method has been used extensively for the preparation of benzimidazoles... ([Link])
-
Biochemical studies on the mechanism of action of benzimidazole compounds have shown that the antimitotic action of MBC in fungi is probably mediated via binding to fungal tubulin. ([Link])
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Study findings have shown that benzimidazoles inhibit both AChE and BChE enzymes at the nanomolar level. ([Link])
-
Published data from 1992-2013 on methods for the synthesis and biological activity of fluorine-containing benzimidazoles...are summarized and classified. ([Link])
-
The results of antimicrobial activity demonstrated that fluoro-substituted compounds (13-15 and 17-19) have good antibacterial and antifungal properties as compared to unsubstituted parent compounds (12 and 16). ([Link])
-
Present work also enlightens the mechanism of action and structure activity relationship (SAR) of most active benzimidazole derivatives. ([Link])
-
Benzimidazoles represent the only class of truly broad-spectrum anthelmintics, however, they also show activity against fungi and mammalian cells. ([Link])
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The purpose of the present review is to inform about inductive and inhibitive effects of benzimidazole drugs in man, animals and cell cultures. ([Link])
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Compounds containing electron withdrawing groups in the substituted Benzimidazole thiazine were found to show potent analgesic and antibacterial activities... ([Link])
-
The benzimidazole derivatives is an important drug in a therapeutics application of medicine, having varieties of biological activities... ([Link])
-
This review summarizes the advances of benzimidazole triazole derivatives as potential antimicrobial and antiviral agents covering articles published from 2000 to 2023. ([Link])
-
Benzimidazole selectively bind with β-tubulin of nematode, inhibiting polymerization, prevent the formation of microtubules and hence stop cell division. ([Link])
-
The mechanism of action of benzimidazole derivatives varies with their chemical structure and target enzyme. ([Link])
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